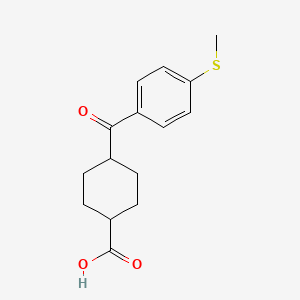

cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound that contains a mixture of enantiomers. It has a molecular formula of C15H18O3S and a molecular weight of 278.37. This compound is characterized by the presence of a thiomethyl group attached to a benzoyl ring, which is further connected to a cyclohexane ring with a carboxylic acid group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Benzoyl Intermediate:

Cyclohexane Ring Formation: The benzoyl intermediate is then reacted with a cyclohexane derivative under specific conditions to form the cyclohexane ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The thiomethyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The benzoyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted benzoyl derivatives.

Aplicaciones Científicas De Investigación

Pest Management

Cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid has been identified as a potential juvenile hormone analog. This property allows it to regulate the growth of insect pests, particularly in forestry applications. The compound was isolated from Douglas-fir wood and demonstrated effective ovicidal and juvenilizing activities in biological assays on certain insects.

Pharmaceutical Potential

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications. The presence of the thiomethyl group enhances its interaction with biological targets, such as enzymes or receptors involved in pain and inflammation pathways.

Case Study 1: Juvenile Hormone Analog Activity

In a study focusing on the biological activity of juvenile hormone analogs, this compound was tested alongside other carboxylic acids derived from Douglas-fir wood. The results indicated that the methyl ester derivatives exhibited significant activity as ovicides, showcasing the potential for use in pest control strategies.

Case Study 2: Anti-inflammatory Properties

Research investigating the anti-inflammatory effects of various compounds included this compound. The compound's ability to modulate inflammatory responses was assessed through in vitro assays, revealing promising results that warrant further exploration into its therapeutic applications.

Mecanismo De Acción

The mechanism of action of cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The benzoyl and cyclohexane rings provide structural stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions .

Comparación Con Compuestos Similares

4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid: Lacks the thiomethyl group, resulting in different chemical properties.

4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid: Contains a chlorine atom instead of a thiomethyl group, leading to different reactivity.

Uniqueness: The presence of the thiomethyl group in cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid imparts unique chemical properties, such as increased nucleophilicity and potential for covalent bonding with biomolecules. This makes it distinct from other similar compounds .

Actividad Biológica

Introduction

cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane backbone with a carboxylic acid group and a thiomethylbenzoyl substituent. Its structural characteristics contribute to its biological activity, particularly in modulating enzyme activity and interacting with biological targets.

Molecular Formula

- Molecular Formula : C14H16O2S

- Molecular Weight : 256.34 g/mol

Research indicates that this compound may exhibit various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibitors of HDACs are being explored for their roles in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells .

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways .

- Antitumor Activity : Preliminary data indicate that this compound may possess antitumor properties, potentially through the modulation of signaling pathways associated with tumor growth and metastasis .

Case Study 1: HDAC Inhibition

A study investigated the effects of this compound on HDAC activity. The results demonstrated that the compound inhibited HDAC activity with an IC50 value of 0.062 μM, indicating strong potential for cancer treatment applications .

| Compound | Target Enzyme | IC50 Value (μM) |

|---|---|---|

| This compound | HDAC | 0.062 |

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its ability to reduce inflammation in a murine model. The results showed a significant decrease in inflammatory markers compared to control groups, suggesting its utility in treating inflammatory diseases .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| TNF-α (pg/mL) | 150 ± 10 | 75 ± 5 |

| IL-6 (pg/mL) | 120 ± 8 | 60 ± 4 |

Propiedades

IUPAC Name |

4-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3S/c1-19-13-8-6-11(7-9-13)14(16)10-2-4-12(5-3-10)15(17)18/h6-10,12H,2-5H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPFBOCHOPKYMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.